HIV-1 Rev 34-50

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

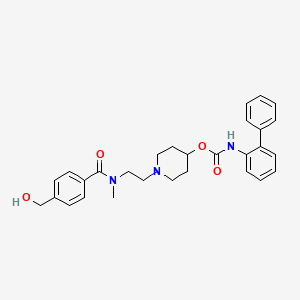

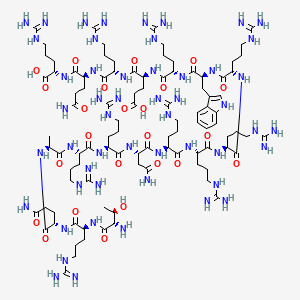

HIV-1 Rev (34-50) is a 17 amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in HIV-1. This peptide exhibits anti-HIV-1 activity and plays a crucial role in the replication cycle of the virus by mediating the nuclear export of intron-containing viral RNAs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Rev (34-50) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of HIV-1 Rev (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: HIV-1 Rev (34-50) primarily undergoes interactions rather than traditional chemical reactions. These interactions include binding to RNA and proteins, which are critical for its biological function.

Common Reagents and Conditions: The peptide interacts with the Rev-responsive element (RRE) in viral RNA, forming a complex that facilitates the export of viral RNA from the nucleus to the cytoplasm. This interaction is mediated by the arginine-rich motif (ARM) within the peptide, which binds to specific stem-loop structures in the RRE .

Major Products Formed: The primary product of these interactions is the Rev-RRE complex, which is essential for the replication and assembly of new viral particles .

Applications De Recherche Scientifique

HIV-1 Rev (34-50) has significant applications in scientific research, particularly in the fields of virology, molecular biology, and drug development. It is used to study the mechanisms of HIV-1 replication and the role of Rev in viral RNA export. Additionally, the peptide serves as a target for developing antiviral drugs that can inhibit its function, thereby preventing the replication of the virus .

Mécanisme D'action

HIV-1 Rev (34-50) exerts its effects by binding to the Rev-responsive element (RRE) in the viral RNA. This binding is facilitated by the arginine-rich motif (ARM) within the peptide. The Rev-RRE complex is then recognized by the nuclear export receptor CRM1, which mediates the export of the complex from the nucleus to the cytoplasm. This process is crucial for the production of viral proteins and the assembly of new viral particles .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- HIV-1 Tat protein

- HIV-1 Nef protein

- HIV-1 Vif protein

Uniqueness: HIV-1 Rev (34-50) is unique in its specific role in mediating the nuclear export of intron-containing viral RNAs. Unlike other HIV-1 regulatory proteins such as Tat, Nef, and Vif, which have different functions in the viral life cycle, Rev is specifically involved in the post-transcriptional regulation of viral RNA. This makes it a critical target for antiviral drug development .

Propriétés

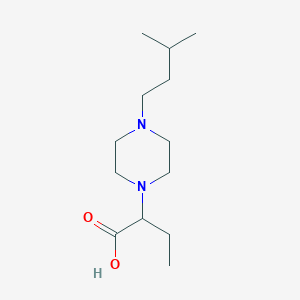

Formule moléculaire |

C97H173N51O24 |

|---|---|

Poids moléculaire |

2437.7 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |

Clé InChI |

SJDURFRPNNLLOO-LYAKTKFASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |

SMILES canonique |

CC(C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)

![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)